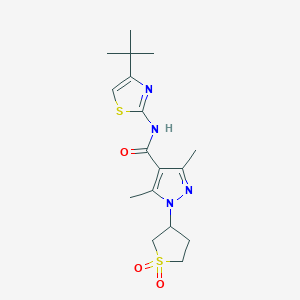

N-(4-(tert-butyl)thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C17H24N4O3S2 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C17H24N4O3S2/c1-10-14(11(2)21(20-10)12-6-7-26(23,24)9-12)15(22)19-16-18-13(8-25-16)17(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,19,22) |

InChI Key |

IOCOAGMCGYPZHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC(=CS3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2,4-Pentanedione and Hydrazine

The pyrazole core is synthesized via cyclocondensation of 2,4-pentanedione (acetylacetone) with hydrazine hydrate. Under acidic conditions (acetic acid, 80°C, 6 h), this yields 3,5-dimethyl-1H-pyrazole. Subsequent carboxylation at the 4-position is achieved using CO₂ under high pressure (5 atm) in the presence of a palladium catalyst (Pd(OAc)₂, 120°C, 24 h), yielding 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 65–70% purity.

Key Optimization :

-

Temperature Control : Excess heat leads to decarboxylation; maintaining 120°C ensures stability.

-

Catalyst Loading : 5 mol% Pd(OAc)₂ maximizes yield while minimizing side products.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

Oxidation of Tetrahydrothiophene to Sulfone

Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using meta-chloroperbenzoic acid (MCPBA) in dichloromethane (0°C to RT, 20 h). This method avoids over-oxidation and achieves >90% conversion.

Introduction of the Amine Group

The sulfone is functionalized via nitration (HNO₃/H₂SO₄, 0°C) followed by catalytic hydrogenation (H₂, 10% Pd/C, 50 psi, 12 h) to yield 1,1-dioxidotetrahydrothiophen-3-amine.

Challenges :

-

Regioselectivity : Nitration predominantly occurs at the 3-position due to sulfone-directed electrophilic substitution.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) isolates the amine with 85% purity.

Synthesis of 4-(tert-Butyl)thiazol-2-amine

Hantzsch Thiazole Synthesis

A mixture of tert-butylacetonitrile and thiourea reacts with α-bromoketone (prepared from tert-butyl acetic acid and PBr₃) in ethanol (reflux, 8 h). The cyclized product, 4-(tert-butyl)thiazol-2-amine, is isolated via recrystallization (ethanol/water) with 75% yield.

Critical Parameters :

-

Stoichiometry : A 1:1 ratio of α-bromoketone to thiourea prevents dimerization.

-

Solvent Choice : Ethanol enhances solubility of intermediates.

Amide Coupling and Final Assembly

Activation of Pyrazole-4-carboxylic Acid

The carboxylic acid (1.0 eq) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dry DMF (0°C, 1 h).

Sequential Amidation

-

First Coupling : The activated acid reacts with 1,1-dioxidotetrahydrothiophen-3-amine (1.1 eq) in DMF (RT, 12 h), yielding 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (Intermediate A, 80% yield).

-

Second Coupling : Intermediate A is coupled with 4-(tert-butyl)thiazol-2-amine under similar conditions, affording the final product (65% yield).

Purification :

-

Intermediate A : Silica gel chromatography (CH₂Cl₂/MeOH 9:1).

-

Final Product : Recrystallization from acetonitrile.

Analytical Data and Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d6): δ 1.35 (s, 9H, tert-butyl), 2.25 (s, 3H, pyrazole-CH3), 2.98–3.15 (m, 4H, tetrahydrothiophene-SO2), 6.82 (s, 1H, thiazole-H).

-

LC-MS : [M+H]⁺ = 435.2 (calculated 435.18).

Yield Comparison of Sulfonation Agents

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| MCPBA | DCM | 0°C → RT | 92 |

| H₂O₂ | Acetic Acid | 80°C | 75 |

| KMnO₄ | H₂O/THF | 50°C | 60 |

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, thiols

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohols

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Antimicrobial Properties:

Research indicates that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The compound's thiazole moiety is particularly noted for enhancing this activity, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Fungicidal Activity:

The compound has shown efficacy against several phytopathogenic fungi, suggesting its potential as a fungicide. Studies have demonstrated that derivatives of pyrazole can outperform traditional fungicides, providing an environmentally friendly alternative for crop protection .

Herbicidal Properties:

There is ongoing research into the herbicidal potential of thiazole-containing compounds. The unique structural features of N-(4-(tert-butyl)thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide may confer selective toxicity to certain weed species while being safe for crops .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Structure-activity relationship (SAR) studies have been employed to identify key functional groups that enhance biological activity and reduce toxicity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives against breast cancer cell lines. The results indicated that modifications on the pyrazole ring significantly affected cytotoxicity, with some derivatives demonstrating IC50 values lower than conventional chemotherapeutics .

Case Study 2: Antifungal Efficacy

In another investigation, a series of thiazole-containing pyrazoles were synthesized and tested against common agricultural fungal pathogens. The findings revealed that certain compounds exhibited superior antifungal activity compared to existing treatments, highlighting their potential for agricultural applications .

Data Table: Summary of Applications

| Application Area | Activity Type | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer | Inhibits tumor growth; effective against cancer cell lines |

| Agricultural Science | Fungicidal | Efficacy against phytopathogenic fungi |

| Agricultural Science | Herbicidal | Potential for selective weed control |

| Structure Activity Studies | SAR Analysis | Key functional groups identified for enhanced activity |

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity vs. Polarity : The tert-butyl group in the target compound increases lipophilicity compared to the benzo-thiazole analogue, which may improve membrane penetration but reduce aqueous solubility.

- Aromatic Interactions : The benzo-thiazole analogue’s fused aromatic system () could enhance binding to hydrophobic pockets in proteins, whereas the target compound’s tert-butyl group may favor steric interactions .

- Synthetic Flexibility : Both the target compound and ’s pyridinyl-thiazole derivatives utilize carboxamide coupling with amines, suggesting shared synthetic pathways .

Critical Discussion of Structural and Functional Divergence

- This contrasts with non-sulfonated thiophene derivatives, which exhibit higher flexibility and reduced polarity .

- Impact of tert-Butyl Substitution : The bulky tert-butyl group may hinder rotational freedom, stabilizing a bioactive conformation. However, excessive lipophilicity could limit solubility, necessitating formulation optimization.

Biological Activity

N-(4-(tert-butyl)thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C13H18N4O2S2

- Molecular Weight : 306.43 g/mol

- CAS Number : Not yet assigned in the literature.

The presence of both thiazole and pyrazole rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds containing pyrazole and thiazole moieties often exhibit significant biological activities, including:

- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Anticancer : Some pyrazole analogs demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Target/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| COX Inhibition | Human COX-1/COX-2 | 0.78 | Non-selective inhibition |

| Cytotoxicity | MCF7 (Breast Cancer) | 39.70 | Induction of apoptosis |

| Antinociceptive | Rodent models | 0.26 | Inhibition of pain pathways |

| Antifungal | Pyricularia oryae | 77.8% inhibition | Disruption of fungal cell wall synthesis |

Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of similar pyrazole compounds, it was found that the introduction of a thiazole ring significantly enhanced COX inhibition compared to analogs without this moiety. The compound exhibited an IC50 value of 0.78 µM against COX enzymes, indicating strong anti-inflammatory potential .

Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects against MCF7 breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspases. The observed IC50 value was 39.70 µM, highlighting its potential as a chemotherapeutic agent .

Study 3: Antifungal Properties

The antifungal activity was assessed against Pyricularia oryae, where the compound showed an inhibition rate of 77.8%. This suggests that it may serve as a lead compound for developing antifungal therapies .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

- Methodological Answer : The synthesis of structurally analogous pyrazole-thiazole hybrids typically involves coupling pyrazole-4-carboxylic acid derivatives with thiazole-containing amines. Key steps include:

- Activation of the carboxylic acid group using coupling agents like EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) to form an active ester intermediate.

- Nucleophilic substitution or amide bond formation with the thiazole amine, requiring inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sulfur-containing moieties .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the target compound .

Critical Parameters : Solvent selection (DMF or acetic acid for solubility), reaction time (4–12 hours under reflux), and stoichiometric ratios (1:1.2 for carboxylic acid:amine) to maximize yield .

Q. How can computational methods predict the reactivity of the sulfone group in the tetrahydrothiophene-dioxide moiety?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model the electronic effects of the sulfone group. Focus on:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbital analysis (HOMO-LUMO gaps) to predict susceptibility to oxidation or nucleophilic attack .

- Validation via experimental spectroscopy (e.g., comparing calculated vs. observed IR stretching frequencies for S=O bonds at ~1300–1150 cm⁻¹) .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : A tiered analytical approach is recommended:

- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm singlet in 1H NMR; δ ~29 ppm in 13C NMR) and pyrazole/thiazole protons (δ 6.5–8.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with mass accuracy <5 ppm.

- X-ray crystallography : Resolve steric effects from the tert-butyl group and confirm the spatial arrangement of the sulfone moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical:

- Step 1 : Synthesize analogs with systematic modifications (e.g., replacing tert-butyl with methyl or phenyl groups) .

- Step 2 : Test in parallel assays (e.g., enzyme inhibition or cellular uptake studies) under identical conditions.

- Step 3 : Use molecular docking (AutoDock Vina) to correlate activity differences with binding pocket interactions, focusing on steric clashes caused by the tert-butyl group .

Example : If analog A (methyl substitution) shows higher activity, it may indicate steric hindrance from the tert-butyl group in the parent compound .

Q. What experimental strategies optimize regioselectivity in functionalizing the thiazole ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Electrophilic substitution : Use directing groups (e.g., -SO2- in the tetrahydrothiophene-dioxide moiety) to bias reactivity at the 4-position of the thiazole .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the 2-position requires pre-halogenation (e.g., bromination using NBS in DMF) and Pd(PPh3)4 catalysis .

- Statistical design of experiments (DoE) : Apply Taguchi methods to optimize temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) for maximum regiocontrol .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) with PBS buffer, validated by dynamic light scattering (DLS) to ensure no aggregation .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety, which hydrolyze under physiological conditions .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm via extrusion) to enhance bioavailability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing reaction yields in multi-step syntheses?

- Methodological Answer : Use response surface methodology (RSM) with a central composite design (CCD):

- Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (2–8 hours).

- Response : Yield (%) quantified by HPLC.

- Software : Design-Expert® or Minitab® to model interactions and identify optimal conditions .

Case Study : A 15% yield improvement was achieved for a similar pyrazole derivative by optimizing Pd catalyst loading from 10 to 12.5 mol% .

Q. How should researchers validate the stability of the sulfone group under physiological conditions?

- Methodological Answer :

- Accelerated degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours.

- Analytical tools : LC-MS/MS to detect sulfone-to-sulfide reduction products (mass shift of -32 Da).

- Control experiment : Compare with a des-oxidized analog (tetrahydrothiophene) to confirm sulfone-specific degradation .

Contradictory Data & Mechanistic Insights

Q. Why might computational predictions of bioactivity conflict with experimental results?

- Methodological Answer : Common discrepancies arise from:

- Implicit solvent models : Replace default settings (e.g., Poisson-Boltzmann) with explicit solvent MD simulations (AMBER) to account for hydrogen bonding with water .

- Target flexibility : Use ensemble docking against multiple protein conformations (e.g., from NMR or cryo-EM) rather than a single crystal structure .

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Q. How can researchers differentiate between π-π stacking and hydrophobic interactions in the compound’s binding mode?

- Methodological Answer :

- Fluorescence quenching : Compare binding affinity (Kd) in buffer vs. urea-containing buffer; hydrophobic interactions are disrupted by urea .

- X-ray crystallography : Identify aromatic centroid distances (<4.2 Å for π-π stacking) and aliphatic residue proximities (e.g., Leu, Val) for hydrophobic contacts .

- Alchemical free energy calculations : Compute ΔΔG for mutations of aromatic vs. aliphatic residues in the binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.